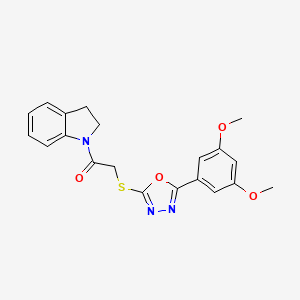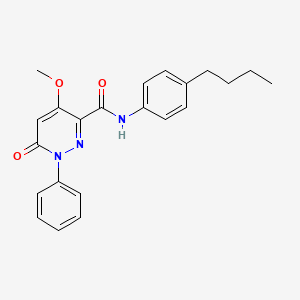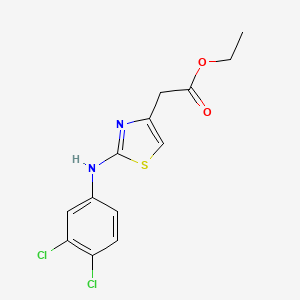![molecular formula C18H16N4OS2 B2921993 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-76-4](/img/structure/B2921993.png)
3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(Benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by a triazole ring fused with a benzothiazole moiety, linked by a benzylthio group. Its unique structure makes it a point of interest in medicinal chemistry and industrial applications.
Mécanisme D'action
Mode of Action
Similar compounds have shown to interact with various cellular targets, leading to changes in cell morphology, induction of apoptosis, and cell cycle arrest .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interactions with various cellular targets. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have demonstrated antitumor activities, suggesting potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions:
Formation of the Triazole Ring: This can be achieved through a reaction between appropriate hydrazine derivatives and α-haloketones.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a substitution reaction with benzyl halides and thiolates.
Formation of Benzothiazole Ring: This is generally synthesized through cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.
Final Coupling: The triazole and benzothiazole intermediates are then coupled under appropriate conditions, often utilizing condensation or cyclization reactions.
Industrial Production Methods: Industrial synthesis may employ high-throughput methods, including automated continuous flow systems to achieve better yields and purity. The use of catalytic processes and optimization of reaction parameters, such as temperature and pH, is crucial to enhance the efficiency of industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can undergo oxidation reactions leading to sulfoxides or sulfones, primarily using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the benzyl and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (for nucleophilic substitution), Lewis acids (for electrophilic substitution).
Major Products Formed:
Oxidation leads to sulfoxides and sulfones.
Reduction forms dihydro derivatives.
Substitution can result in various functionalized derivatives, depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Involved in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent, especially in anti-cancer, anti-inflammatory, and antimicrobial research due to its interaction with biological targets.
Industry: Utilized in the development of advanced materials, including specialty polymers and catalysts.
Comparaison Avec Des Composés Similaires
3-Methyl-4H-1,2,4-triazole
Benzothiazole-2-thiol
Benzyl thiazolyl amine
Each of these compounds shares structural similarities but lacks the specific functional groups that confer the unique properties of 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.
Fascinating stuff! What aspect of this compound intrigued you the most?
Propriétés
IUPAC Name |
3-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-21-16(11-22-14-9-5-6-10-15(14)25-18(22)23)19-20-17(21)24-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSHQSTKRFTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)


![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2921924.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2921932.png)
